Hynapene B
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Overview
Description
Hynapene B is a synthetic compound that has garnered attention in the scientific community due to its potential applications in research and medicine. This molecule belongs to the class of pyridine derivatives and has a molecular formula of C16H14N2O2. Hynapene B is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Scientific Research Applications
Anticoccidial Properties
Hynapene B, alongside its counterparts Hynapenes A and C, has been identified as a novel anticoccidial agent. These compounds were isolated from Penicillium sp. FO-1611, a soil isolate. The studies demonstrated that Hynapenes, including Hynapene B, effectively inhibited the growth of Eimeria tenella in vitro, showing promising results in the context of coccidiosis treatment. The absence of schizont in cells was observed at specific concentrations, highlighting Hynapene B's potential in controlling coccidiosis, a significant disease in poultry (Tabata et al., 1993).
Chemical Structure and Synthesis
The chemical structure of Hynapene B has been elucidated through extensive spectroscopic analysis. This research is crucial in understanding the compound's biological activity and potential for synthesis. The determined structure of Hynapene B is (2E,4E)-5-(1-ene-3-oxo-2,6,8-trimethyldecalin)-2,4-pentadienoic acid. Understanding its structure paves the way for synthetic approaches and modifications that could enhance its anticoccidial properties or develop new applications (Tabata et al., 1993).
properties
CAS RN |
155111-88-9 |
---|---|
Molecular Formula |
C18H24O3 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(2E,4E)-5-(2,6,8-trimethyl-3-oxo-4a,5,6,7,8,8a-hexahydro-4H-naphthalen-1-yl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C18H24O3/c1-11-8-12(2)18-14(9-11)10-16(19)13(3)15(18)6-4-5-7-17(20)21/h4-7,11-12,14,18H,8-10H2,1-3H3,(H,20,21)/b6-4+,7-5+ |
InChI Key |
NLOFDOOJCSGCEJ-YDFGWWAZSA-N |
Isomeric SMILES |
CC1CC(C2C(C1)CC(=O)C(=C2/C=C/C=C/C(=O)O)C)C |
SMILES |
CC1CC(C2C(C1)CC(=O)C(=C2C=CC=CC(=O)O)C)C |
Canonical SMILES |
CC1CC(C2C(C1)CC(=O)C(=C2C=CC=CC(=O)O)C)C |
synonyms |
5-(1-ene-3-oxo-2,6,8-trimethyldecalin)-2,4-pentadienoic acid hynapene B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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